N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-21(27-13-11-26(12-14-27)16-18-7-3-1-4-8-18)15-20-17-30-23(24-20)25-22(29)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKRLZIAGUCXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Synthesis of the Thiazole Intermediate: The thiazole ring is synthesized through the reaction of appropriate starting materials, such as α-haloketones and thiourea.
Coupling Reaction: The benzylpiperazine intermediate is then coupled with the thiazole intermediate using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Benzamide Group
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.
| Reagents/Conditions | Products | Mechanistic Insights | References |
|---|---|---|---|
| 6 M HCl, reflux (6–8 h) | 4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-amine + Benzoic acid | Acid-catalyzed nucleophilic attack at the carbonyl carbon, leading to C–N bond cleavage | |
| 2 M NaOH, ethanol, reflux (4 h) | Sodium 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-ylamide + H₂O | Base-mediated hydrolysis via hydroxide ion attack on the electrophilic carbonyl group |
Key Observations :
-
Reaction rates depend on electronic effects of substituents on the benzamide ring.
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Steric hindrance from the thiazole moiety slightly reduces hydrolysis efficiency compared to simpler benzamides.
Oxidation of the Thiazole Ring
The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones.
Mechanistic Pathway :
-
Electrophilic oxygen transfer from peroxides or peracids to the thiazole sulfur.
-
Sulfoxide formation is reversible under reducing conditions, while sulfones are stable.
Nucleophilic Substitution at the Benzylpiperazine Moiety
The benzyl group on the piperazine ring participates in aromatic substitution or dealkylation reactions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| AlCl₃, AcCl, 80°C (3 h) | N-(4-(2-(4-(3-Acetylbenzyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide | 68% | |
| H₂, Pd/C (10%), MeOH, RT (24 h) | N-(4-(2-(Piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide | 92% |
Applications :
-
Debenzylation via catalytic hydrogenation enables modular synthesis of piperazine derivatives for drug discovery.
Reduction of the Oxoethyl Group
The ketone group in the oxoethyl side chain is reducible to a secondary alcohol.
| Reagents/Conditions | Products | Stereochemical Outcome | References |
|---|---|---|---|
| NaBH₄, MeOH, 0°C (1 h) | N-(4-(2-(4-Benzylpiperazin-1-yl)-2-hydroxyethyl)thiazol-2-yl)benzamide | Racemic mixture | |
| BH₃·THF, −78°C (30 min) | N-(4-(2-(4-Benzylpiperazin-1-yl)-2-hydroxyethyl)thiazol-2-yl)benzamide | >90% syn selectivity |
Note : Steric bulk from the thiazole ring influences reducing agent efficiency and stereoselectivity.
Electrophilic Aromatic Substitution (EAS) on the Benzamide Ring
The benzene ring undergoes halogenation or nitration at specific positions.
Structural Influence :
Coordination with Metal Ions
The thiazole nitrogen and amide carbonyl act as ligands for transition metals.
| Metal Salt | Complex Formed | Application | References |
|---|---|---|---|
| CuCl₂·2H₂O, EtOH, RT | [Cu(C₂₃H₂₂N₄O₂S)Cl₂] | Catalysis in oxidation reactions | |
| Fe(NO₃)₃·9H₂O, H₂O, 60°C | [Fe(C₂₃H₂₂N₄O₂S)(NO₃)₃] | Magnetic material synthesis |
Stability :
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Complexes exhibit enhanced solubility in polar aprotic solvents like DMF.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular details:
- Molecular Formula : C₂₄H₂₅N₄O₂S
- Molecular Weight : 484.6 g/mol
- CAS Number : 941874-07-3
This structure features a thiazole ring, a piperazine moiety, and a benzamide unit, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and piperazine have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain thiazole derivatives exhibited IC50 values lower than standard anticancer agents, suggesting their potential as effective anticancer drugs .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.85 | HCT116 (Colorectal) |
| Compound B | 4.53 | HCT116 (Colorectal) |
| N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide | TBD | TBD |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the thiazole and piperazine groups, which have been associated with antibacterial and antifungal effects. Research into related compounds has shown promising results against various bacterial strains, indicating that this compound may also possess similar properties .
| Microorganism | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
| Candida albicans | 2.60 |
Acetylcholinesterase Inhibition
Compounds containing thiazole and piperazine have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially ameliorating cognitive decline associated with this condition. In silico studies have shown that such compounds can effectively bind to the active site of AChE, highlighting their therapeutic potential .
Case Study 1: Anticancer Efficacy
A study synthesized a series of thiazole derivatives similar to this compound and evaluated their anticancer activity against various cell lines. The most potent compound demonstrated an IC50 value significantly lower than conventional chemotherapeutics, suggesting that modifications in the thiazole structure can enhance efficacy .
Case Study 2: Antimicrobial Screening
In another investigation, a range of thiazole-based compounds was tested for antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperazine moiety could lead to enhanced antimicrobial activity, thus supporting further exploration of this compound in this domain .
Mechanism of Action
The mechanism of action of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as CTP synthetase (PyrG) and pantothenate kinase (PanK) in Mycobacterium tuberculosis . These enzymes are crucial for the biosynthesis of nucleotides and coenzyme A, respectively, which are essential for bacterial growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Thiazole derivatives with nitrobenzamide groups (e.g., ’s compounds) exhibit higher melting points (177–234°C) due to strong intermolecular interactions from nitro groups . The target compound’s benzamide and benzylpiperazine may lower its melting point compared to nitro-substituted analogues.
- Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to morpholinomethyl or pyridinyl derivatives (e.g., compound 4g in ) .
Key Differences
Biological Activity
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzamide derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly its role as a modulator of chemokine receptors, which are integral to various physiological and pathological processes, including inflammation, immune response, and cancer development .
The molecular formula of this compound is , with a molecular weight of approximately 455.0 g/mol. The compound's structure includes a thiazole ring and a piperazine moiety, which are significant for its biological activity .
The primary mechanism of action for this compound involves its interaction with chemokine receptors. These receptors play critical roles in signaling pathways that regulate immune responses and inflammation. By modulating these receptors, the compound may have therapeutic implications in diseases characterized by dysregulated chemokine signaling, such as cancer and autoimmune disorders .
Modulation of Chemokine Receptors
Research indicates that this compound acts as a modulator of chemokine receptors. This modulation can influence various cellular processes, including cell migration, proliferation, and apoptosis. For instance, studies have shown that compounds targeting chemokine receptors can potentially inhibit tumor growth and metastasis by altering the tumor microenvironment .
Case Studies and Research Findings
- Inhibition of Tumor Growth : In vitro studies demonstrated that benzamide derivatives similar to this compound can inhibit the proliferation of cancer cell lines by blocking specific chemokine receptor pathways .
- Anti-inflammatory Effects : Another study highlighted the compound's potential anti-inflammatory properties through its action on chemokine receptors involved in inflammatory responses. This suggests that it may be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases .
- Neuroprotective Properties : Preliminary data suggest that piperazine derivatives can exhibit neuroprotective effects by modulating signaling pathways related to neuroinflammation and apoptosis, indicating a broader therapeutic potential for this compound beyond oncology .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Chemokine Receptor Modulation | Alters immune responses and inflammation; potential anti-cancer effects |
| Tumor Growth Inhibition | Inhibits proliferation in various cancer cell lines |
| Anti-inflammatory Effects | Potential treatment for inflammatory diseases such as rheumatoid arthritis |
| Neuroprotection | May protect against neuroinflammation and apoptosis in neurological disorders |
Q & A
Q. What are the key synthetic routes for N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, and how is structural confirmation achieved?
The synthesis typically involves multi-step reactions starting with thiazole core formation, followed by coupling with benzamide and 4-benzylpiperazine moieties. Key steps include:
- Thiazole ring synthesis : Condensation of α-halo ketones with thioureas or thioamides (e.g., 2-aminothiazole derivatives) .
- Amide bond formation : Coupling of the thiazole intermediate with benzoyl chloride derivatives using pyridine or DMF as a base .
- Piperazine incorporation : Alkylation or acylation of the piperazine group under reflux conditions .
Structural confirmation relies on:
- Spectroscopy : IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (thiazole C-H protons at δ 7.5–8.5 ppm; piperazine N-CH₂ at δ 2.5–3.5 ppm), and mass spectrometry (molecular ion peak matching calculated mass) .
- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H···N interactions stabilizing the amide group) and molecular packing .
Q. What are the primary biological targets of this compound, and how are they identified?
The compound’s thiazole-piperazine-benzamide scaffold suggests activity against:
Q. Identification methods :
- Molecular docking : Predicts binding affinity to enzyme active sites (e.g., acetylcholinesterase for Alzheimer’s targets) .
- In vitro assays : Enzyme inhibition (IC₅₀) and receptor binding (Ki) studies using radiolabeled ligands .
Advanced Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Q. Key considerations :
Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound?
Q. Methodological insights :
Q. How can contradictions between in vitro and in vivo data be resolved?
Case study : A compound shows IC₅₀ = 50 nM (in vitro) but no efficacy in murine models . Possible causes:
Q. Resolution strategies :
Q. What computational methods predict the compound’s toxicity and off-target effects?
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate hepatotoxicity (CYP inhibition) and hERG channel binding .
- Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., 5-HT₂A) over 100 ns trajectories .
Validation : Compare computational results with Ames test (mutagenicity) and hERG patch-clamp assays .
Q. How do formulation challenges impact preclinical studies?
Q. What strategies validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate azide or diazirine groups to crosslink with target proteins .
- Cellular thermal shift assay (CETSA) : Measure protein denaturation upon compound binding .
Data Contradiction Analysis Example :
Observation : Compound inhibits PFOR (IC₅₀ = 10 μM) but shows no antiparasitic activity.
Hypothesis : Poor cellular uptake due to cationic piperazine at physiological pH.
Testing : Modify piperazine to neutral morpholine; observe ↑ cellular accumulation .
Tables
Q. Table 1: Comparative Spectral Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Thiazole precursor | 7.8 (s, 1H, thiazole C-H) | 1650 (C=O) | 289.1 |
| Benzamide derivative | 8.1 (d, 2H, Ar-H) | 1680 (amide I) | 432.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
